Tert-butyl hexadecanoate
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Overview
Description
T-butyl hexadecanoate is a hexadecanoate ester in which the carboxy hydrogen of hexadecanoic acid has been replaced by a tert-butyl group. It is a hexadecanoate ester and a tert-butyl ester.
Scientific Research Applications
Catalytic Chemistry
Tert-butyl hexadecanoate is utilized in catalytic chemistry, particularly in the alkylation of acetates. A study demonstrated the alkylation of acetates with primary alcohols, where tert-butyl acetate reacted with n-butanol in the presence of tert-BuOK and IrCl(cod) as a catalyst, producing tert-butyl hexanoate (Iuchi, Obora, & Ishii, 2010).
Biochemistry and Molecular Biology
In biochemistry, tert-butyl hexadecanoate's derivatives have been used as NMR tags for high-molecular-weight systems. This application facilitates the detection of narrow signals in NMR spectra, aiding in the study of protein structures and interactions (Chen et al., 2015).
Medicinal Chemistry
Tert-butyl hexadecanoate is notable in medicinal chemistry for its presence in drug analogues. It's part of a comparative study examining different substituents like tert-butyl, pentafluorosulfanyl, and trifluoromethyl in drug analogues of bosentan and vercirnon (Westphal et al., 2015).
Organic and Biomolecular Chemistry
The tert-butyl group, integral to tert-butyl hexadecanoate, finds applications in various chemical transformations, natural processes, biosynthetic pathways, and even biocatalytic processes. This versatility is due to its unique reactivity pattern, making it a significant element in organic chemistry (Bisel, Al-Momani, & Müller, 2008).
Synthetic Organic Chemistry
In synthetic organic chemistry, tert-butyl hexadecanoate's derivatives are used for the asymmetric synthesis of amines. This includes the use of tert-butanesulfinamide, prepared from tert-butyl disulfide, to produce a wide range of enantioenriched amines (Ellman, 2003).
Materials Science
In materials science, tert-butyl alcohol, a related compound, is used as a solvent for the fabrication of thin PDMS films in lab-on-a-chip devices. This approach avoids swelling the underlying PDMS substrate, a common issue with other solvents (Koschwanez, Carlson, & Meldrum, 2009).
Green Chemistry and Sustainable Technology
Tert-butyl hexadecanoate and its derivatives are also significant in green chemistry. For instance, tert-butyl esters are synthesized using flow microreactor systems, offering a more efficient and sustainable method compared to traditional batch processes (Degennaro et al., 2016).
Environmental Science
In environmental science, compounds like tert-butyl peroxy-2-ethyl hexanoate are studied for their thermal decomposition and hazard evaluation, especially in the presence of metal ions, to understand their environmental impact and safety (Tsai et al., 2013).
properties
Product Name |
Tert-butyl hexadecanoate |
---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl hexadecanoate |
InChI |
InChI=1S/C20H40O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)22-20(2,3)4/h5-18H2,1-4H3 |
InChI Key |
QESUPNPIYGFLCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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